molecular formula C17H13Cl2N3O2 B4899993 N-(2,6-dichlorophenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide

N-(2,6-dichlorophenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide

Cat. No. B4899993
M. Wt: 362.2 g/mol
InChI Key: JTEPUYHXCYXLID-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide, also known as DPA, is a chemical compound that has been widely used in scientific research. It belongs to the class of phthalazinone derivatives and has been found to have several important biochemical and physiological effects.

Mechanism of Action

N-(2,6-dichlorophenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide inhibits the activity of cGAS by binding to its catalytic domain. This prevents the binding of the substrate and the subsequent production of cyclic GMP-AMP (cGAMP). cGAMP is an important second messenger that activates the immune response. The inhibition of cGAS by this compound leads to the suppression of the immune response and the reduction of cytokine production.
Biochemical and Physiological Effects:
The inhibition of cGAS by this compound has been found to have several important biochemical and physiological effects. This compound has been shown to reduce the production of interferons and other cytokines, which are important in the immune response. This has led to the investigation of this compound as a potential therapeutic agent for viral infections and cancer. This compound has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(2,6-dichlorophenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide has several advantages for lab experiments. It is a well-established compound with a known synthesis method. It has been extensively studied and its mechanism of action is well understood. However, there are also limitations to the use of this compound in lab experiments. This compound has a low solubility in water, which can make it difficult to use in some experiments. It also has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the use of N-(2,6-dichlorophenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide in scientific research. One area of investigation is the potential use of this compound as a therapeutic agent for viral infections and cancer. Another area of investigation is the development of more effective analogs of this compound with improved solubility and longer half-life. The use of this compound in combination with other compounds is also an area of investigation, as it may enhance its effectiveness in certain applications. Finally, the investigation of the role of cGAS in other diseases and conditions is an area of ongoing research, and this compound may play an important role in these studies.

Synthesis Methods

The synthesis of N-(2,6-dichlorophenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide involves the reaction of 2,6-dichloroaniline with 4-methylphthalic anhydride in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting product is then reacted with ethyl chloroacetate to obtain this compound. The synthesis method of this compound has been well established and is widely used in research laboratories.

Scientific Research Applications

N-(2,6-dichlorophenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide has been extensively used in scientific research due to its ability to inhibit the activity of the enzyme cyclic GMP-AMP synthase (cGAS). cGAS is an important enzyme that plays a role in the immune response to viral infections and cancer. The inhibition of cGAS by this compound has been found to reduce the production of interferons and other cytokines, which are important in the immune response. This has led to the investigation of this compound as a potential therapeutic agent for viral infections and cancer.

properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2/c1-10-11-5-2-3-6-12(11)17(24)22(21-10)9-15(23)20-16-13(18)7-4-8-14(16)19/h2-8H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEPUYHXCYXLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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